![molecular formula C8H7ClO3 B2529666 5-Chloro-4-hydroxy-2-methylbenzoic acid CAS No. 1555855-22-5](/img/structure/B2529666.png)
5-Chloro-4-hydroxy-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 5-Chloro-4-hydroxy-2-methylbenzoic acid, is a chlorinated benzoic acid derivative with potential relevance in various chemical and pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactivity of structurally related compounds, which can be used to infer some aspects of the target compound's behavior.
Synthesis Analysis
The synthesis of chlorinated benzoic acid derivatives often involves halogenation reactions, as seen in the chlorination of 4-aminobenzoic acid . Similarly, the synthesis of 5-Chloro-4-hydroxy-2-methylbenzoic acid would likely involve a halogenation step, possibly in conjunction with a Friedel-Crafts acylation to introduce the methyl group. The synthesis of related compounds, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves nitration, esterification, reduction, diazotization, and hydrolysis , suggesting that a multi-step synthesis route may also be applicable to the target compound.
Molecular Structure Analysis
Structural analyses of related compounds, such as 5-chloro-2-hydroxybenzamide and 5-chloro-2-hydroxybenzoic acid, have been performed using X-ray crystallography and molecular modeling . These analyses reveal the impact of substituents on the benzene ring, such as halogens and hydroxyl groups, on the molecular conformation. The presence of a hydroxyl group can lead to intramolecular hydrogen bonding, which can influence the molecular geometry of 5-Chloro-4-hydroxy-2-methylbenzoic acid.
Chemical Reactions Analysis
Chlorinated benzoic acids can participate in various chemical reactions. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid serves as a building block for heterocyclic synthesis , indicating that the target compound may also be useful in constructing heterocyclic structures. The reactivity of the carboxylic acid group and the influence of the chloro and hydroxy substituents on electrophilic aromatic substitution reactions would be important considerations in the chemical reactions analysis of 5-Chloro-4-hydroxy-2-methylbenzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzoic acids are influenced by their functional groups and substituents. For example, the presence of a hydroxyl group can affect the acidity of the benzoic acid, as seen in the comparison of 5-chloro-2-hydroxybenzamide and 5-chloro-2-hydroxybenzoic acid . The introduction of a methyl group can also impact the compound's hydrophobicity and steric properties. The vibrational spectra of related compounds provide insights into the characteristic frequencies of functional groups, which can be used to infer the properties of the target compound .
Scientific Research Applications
Environmental Impacts and Behavior
Studies on parabens, which are structurally related to 5-Chloro-4-hydroxy-2-methylbenzoic acid, indicate their widespread use in consumer products and their subsequent detection in aquatic environments. Parabens, due to their phenolic structure, share environmental behaviors similar to those expected of 5-Chloro-4-hydroxy-2-methylbenzoic acid, including biodegradation, persistence, and potential formation of halogenated by-products (Haman et al., 2015).
Pharmacological and Toxicological Aspects
The pharmacological and toxicological profiles of related compounds, especially those with antioxidant properties like chlorogenic acid, suggest potential health benefits including anti-inflammatory, antimicrobial, and antioxidant effects (Santana-Gálvez et al., 2017; Lu et al., 2020). These effects are primarily attributed to the phenolic hydroxyl groups, suggesting similar research applications for 5-Chloro-4-hydroxy-2-methylbenzoic acid in exploring novel antioxidants or antimicrobial agents.
Toxicity and Environmental Persistence
Research on the toxicity of chlorinated compounds and their persistence in the environment can provide insights into the potential environmental and health risks associated with the use and disposal of 5-Chloro-4-hydroxy-2-methylbenzoic acid. Such compounds have been identified as emerging contaminants with potential endocrine-disrupting properties and challenges in water treatment (Bedoux et al., 2012). Understanding the environmental fate and toxicology of structurally related compounds is crucial for assessing the risks and benefits of 5-Chloro-4-hydroxy-2-methylbenzoic acid in scientific research and its applications.
Safety and Hazards
properties
IUPAC Name |
5-chloro-4-hydroxy-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBLFGDBRKECAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-hydroxy-2-methylbenzoic acid | |
CAS RN |
1555855-22-5 |
Source
|
Record name | 5-chloro-4-hydroxy-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.